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H-Ala-Gly-Ala-Ala-OH

Cat. No.: B1337202
M. Wt: 288.3 g/mol
InChI Key: UOSWCIDSPAXVAJ-ACZMJKKPSA-N
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Description

Historical Context and Evolution of Oligopeptide Research Methodologies

The study of oligopeptides, short chains of amino acids, has been a cornerstone of biochemistry and molecular biology, evolving significantly over the decades. Early research in the mid-20th century laid the groundwork for understanding the primary structure of proteins by developing methods for amino acid sequencing. libretexts.org The synthesis of peptides in the laboratory, a critical step for detailed study, was initially a complex and often low-yield process. gcwgandhinagar.com

The advent of solid-phase peptide synthesis (SPPS) revolutionized the field, allowing for the efficient and controlled creation of peptides with specific sequences. pacific.edu This technique, along with advancements in purification methods like high-performance liquid chromatography (HPLC) and characterization techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, has enabled researchers to synthesize and analyze oligopeptides like H-Ala-Gly-Ala-Ala-OH with high purity and precision. acs.org These methodological advancements have been pivotal in exploring the structure-function relationships of peptides and proteins. researchgate.net

This compound as a Representative Tetrapeptide Model System

This compound, with its defined sequence of non-polar alanine (B10760859) and flexible glycine (B1666218) residues, serves as an excellent model system for various biophysical and biochemical studies. ontosight.aivaia.com Tetrapeptides are valuable because they are complex enough to exhibit fundamental peptide characteristics, such as the formation of specific secondary structures, yet simple enough to be computationally and experimentally manageable. acs.orgnih.gov

Significance of Alanine and Glycine Residues in Peptide Structure and Function

The choice of alanine and glycine in the this compound sequence is not arbitrary; these two amino acids represent extremes in terms of side-chain size and flexibility, making their combination particularly informative for structural studies.

Alanine (Ala) is a non-polar, hydrophobic amino acid with a small methyl group as its side chain. jpt.comwikipedia.org This simplicity allows it to be readily incorporated into various secondary structures, particularly alpha-helices, where it is considered a stabilizing residue. pnas.orgnih.gov Its compact nature allows for tight packing within protein structures. jpt.com In research, alanine is frequently used in "alanine scanning" mutagenesis to determine the functional importance of other amino acid residues in a protein. jpt.com

Glycine (Gly) is the simplest amino acid, with only a single hydrogen atom as its side chain. wikipedia.org This lack of a bulky side chain grants it a unique conformational flexibility, allowing it to adopt backbone angles that are sterically hindered for other amino acids. This flexibility is crucial in the formation of tight turns and loops in protein structures. However, this same flexibility can be destabilizing in ordered structures like alpha-helices. nih.govwikipedia.org Glycine's unique properties also allow it to play distinct functional roles, such as binding to phosphates.

The presence of three alanine residues and one glycine in this compound creates a peptide with a balance of defined structural propensity and localized flexibility, making it an ideal candidate for studying the fundamental principles of peptide and protein structure.

Interactive Data Tables

Below are interactive tables summarizing key properties and research findings related to the constituent amino acids and similar peptides.

Table 1: Physicochemical Properties of Alanine and Glycine

Amino Acid3-Letter Code1-Letter CodeMolecular FormulaMolecular Weight ( g/mol )Side ChainPolarity
AlanineAlaAC₃H₇NO₂89.09-CH₃Non-polar
GlycineGlyGC₂H₅NO₂75.07-HNon-polar

Data sourced from multiple references. jpt.comwikipedia.org

Table 2: Research Applications of Alanine and Glycine in Peptides

Amino AcidKey Role in Peptide StructureCommon Research Applications
AlanineStabilizes alpha-helices, allows for compact protein folding. jpt.compnas.orgnih.govAlanine scanning mutagenesis to identify functionally important residues. jpt.com
GlycineProvides conformational flexibility, facilitates tight turns and loops. Studying regions of high flexibility in proteins, investigating the impact of backbone dynamics. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20N4O5 B1337202 H-Ala-Gly-Ala-Ala-OH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H20N4O5

Molecular Weight

288.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C11H20N4O5/c1-5(12)9(17)13-4-8(16)14-6(2)10(18)15-7(3)11(19)20/h5-7H,4,12H2,1-3H3,(H,13,17)(H,14,16)(H,15,18)(H,19,20)/t5-,6-,7-/m0/s1

InChI Key

UOSWCIDSPAXVAJ-ACZMJKKPSA-N

Isomeric SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N

Canonical SMILES

CC(C(=O)NCC(=O)NC(C)C(=O)NC(C)C(=O)O)N

sequence

AGAA

Origin of Product

United States

Strategic Synthesis and Characterization of H Ala Gly Ala Ala Oh

Chemical Synthesis Methodologies for H-Ala-Gly-Ala-Ala-OH

The synthesis of this compound can be accomplished through several established methods in peptide chemistry, each with distinct protocols and efficiencies. The primary approaches include solid-phase peptide synthesis (SPPS), solution-phase synthesis, and chemoenzymatic ligation.

Solid-Phase Peptide Synthesis (SPPS) Optimization Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide synthesis, enabling the efficient assembly of peptides on a solid support. nih.gov The process involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin. nih.gov

The synthesis of this compound via SPPS would commence with the attachment of the C-terminal amino acid, alanine (B10760859), to a suitable resin. The subsequent amino acids (alanine, glycine (B1666218), and alanine) are then sequentially coupled. Each cycle of amino acid addition involves two key steps: the removal of the temporary Nα-protecting group (commonly the Fmoc group, removed by a base like piperidine) and the coupling of the next Nα-protected amino acid, which is activated by a coupling reagent. nih.gov

Optimization of SPPS for a tetrapeptide like this compound involves several considerations to maximize yield and purity.

Key SPPS Parameters and Optimization Strategies:

ParameterRecommended Condition/ReagentRationale for Optimization
Resin Wang or 2-Chlorotrityl Chloride (2-CTC) ResinWang resin is a standard choice for peptides with a C-terminal carboxylic acid. 2-CTC resin allows for mild cleavage conditions, which can be beneficial in preserving the integrity of the final product.
Protecting Groups Fmoc for Nα-amino groupThe Fmoc group is base-labile, allowing for mild deprotection conditions that do not affect the final cleavage from the resin. nih.gov
Coupling Reagents HBTU/HOBt or HATU/HOAtThese reagents are highly efficient in promoting peptide bond formation while minimizing the risk of racemization. The choice may depend on the specific amino acid being coupled.
Deprotection 20-40% Piperidine in DMFA standard condition for the removal of the Fmoc group. The concentration and time can be adjusted to ensure complete deprotection without side reactions.
Cleavage Trifluoroacetic acid (TFA) cocktail (e.g., TFA/H2O/TIPS)A strong acid is required to cleave the peptide from the resin and remove any side-chain protecting groups. The specific composition of the cocktail can be varied to scavenge reactive species generated during cleavage.

This table is a compilation of generally accepted practices in SPPS and does not represent a specific experimental result.

The repetitive nature of the alanine residues in this compound can present a challenge due to potential steric hindrance during coupling. To address this, extended coupling times or "double coupling" (repeating the coupling step with fresh reagents) may be employed to ensure the reaction goes to completion. acs.org Monitoring the coupling efficiency, for instance with a Kaiser test, is a crucial in-process control.

Solution-Phase Synthesis Approaches and Comparative Efficiencies

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS for shorter peptides, remains a viable and sometimes preferred method, particularly for large-scale production. This approach involves the synthesis of the peptide in a homogenous solution, with purification after each step.

A common strategy in solution-phase synthesis is fragment condensation, where smaller peptide fragments are synthesized and then coupled together. For this compound, this could involve the synthesis of two dipeptide fragments, such as H-Ala-Gly-OH and H-Ala-Ala-OH, which are then joined.

To prevent unwanted side reactions, such as self-coupling, the amino group of one fragment and the carboxyl group of the other must be protected. gcwgandhinagar.com The carboxyl group is typically activated to facilitate peptide bond formation. gcwgandhinagar.com

Comparison of Synthesis Efficiencies:

MethodKey AdvantagesKey DisadvantagesTypical Yield for Tetrapeptides
SPPS High efficiency for short to medium peptides, amenability to automation, simplified purification of the final product. nih.govCan be less cost-effective for large-scale synthesis, potential for incomplete reactions and side reactions on the solid support.Generally high, can exceed 70% depending on the sequence and optimization.
Solution-Phase Synthesis Scalability for large-scale production, purification of intermediates at each step can lead to a purer final product. More time-consuming and labor-intensive, potential for low yields due to multiple purification steps. Can be variable, often lower than SPPS for research-scale synthesis due to losses during purification.

This table provides a general comparison based on established principles of peptide synthesis.

Recent advancements in LPPS have focused on improving efficiency through the use of soluble supports or tags, which combine the benefits of both solid-phase and solution-phase techniques. rsc.org

Chemoenzymatic Ligation Techniques for Tetrapeptide Assembly

Chemoenzymatic ligation represents a powerful and highly specific approach to peptide synthesis, leveraging the catalytic activity of enzymes to form peptide bonds. chimia.ch These methods are particularly advantageous due to their high chemoselectivity and ability to proceed under mild, aqueous conditions, which minimizes the need for protecting groups. chimia.ch

For the assembly of a tetrapeptide like this compound, a chemoenzymatic strategy could involve the ligation of two dipeptide fragments. One prominent example of an enzyme used for this purpose is a ligase, such as a peptiligase or a modified protease. youtube.com The enzyme recognizes specific amino acid sequences at the termini of the fragments to be joined. youtube.com For instance, one fragment could be synthesized with a C-terminal ester and the other with an N-terminal amine, which the enzyme then specifically ligates. youtube.com

Another approach is native chemical ligation (NCL), a chemical method that can be part of a chemoenzymatic strategy. chimia.ch In a broader chemoenzymatic synthesis, one or both fragments could be produced recombinantly, although for a short peptide like this compound, full chemical synthesis of the fragments is more common. nih.gov

The primary advantage of chemoenzymatic methods is the exceptional specificity, which can lead to very high yields of the desired product with minimal side reactions. chimia.ch However, the design of the fragments to match the enzyme's specificity is a critical consideration.

Advanced Purification Techniques for this compound

Regardless of the synthetic method employed, the crude peptide product will contain impurities such as deletion sequences (peptides missing one or more amino acids), truncated sequences, and byproducts from side reactions. Therefore, a robust purification strategy is essential to obtain this compound of high purity.

The most widely used and effective technique for the purification of peptides is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) . In this method, the crude peptide mixture is dissolved in an aqueous solvent and passed through a column packed with a nonpolar stationary phase (typically silica (B1680970) modified with C18 alkyl chains).

The peptides are then eluted with a gradient of an organic solvent, such as acetonitrile, in water. The separation is based on the hydrophobicity of the peptides; more hydrophobic peptides are retained longer on the column. This compound, with its predominantly aliphatic side chains, will have a characteristic retention time under specific HPLC conditions. The purity of the collected fractions is typically assessed by analytical HPLC, and fractions meeting the desired purity level (often >95% or >98% for research purposes) are pooled and lyophilized to obtain the final product as a white powder. hongtide.com

Spectroscopic Verification of this compound Primary Structure

Following purification, the identity and primary structure of this compound must be confirmed. This is typically achieved through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to determine the molecular weight of the peptide. For this compound (molecular formula C11H20N4O5), the expected monoisotopic mass is approximately 288.14 Da. The observation of a peak corresponding to this mass (e.g., [M+H]+ at m/z 289.15) provides strong evidence for the successful synthesis of the tetrapeptide. Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence by fragmenting the peptide and analyzing the resulting daughter ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in the peptide, confirming the connectivity and stereochemistry of the amino acid residues. researchgate.net In the 1H NMR spectrum of this compound, characteristic signals would be expected for the α-protons and side-chain methyl protons of the alanine residues, as well as the α-protons of the glycine residue. researchgate.net Two-dimensional NMR techniques, such as COSY and TOCSY, can be used to assign these signals to specific residues in the sequence. wiley-vch.de

Expected Spectroscopic Data for this compound:

TechniqueExpected ResultInformation Provided
Mass Spectrometry (ESI-MS) [M+H]+ ion at m/z ~289.15Confirms the molecular weight of the tetrapeptide.
1H NMR Characteristic chemical shifts for Ala and Gly residues.Confirms the presence of the correct amino acids and provides information about the peptide's conformation in solution.
13C NMR Distinct signals for the carbonyl carbons and α- and β-carbons of each residue.Provides further confirmation of the primary structure and the chemical environment of each carbon atom.

This table is based on theoretical calculations and typical spectroscopic values for peptides.

The combination of these synthesis, purification, and characterization techniques allows for the production of high-purity this compound, suitable for a range of research applications.

Conformational Analysis and Structural Dynamics of H Ala Gly Ala Ala Oh

Spectroscopic Probes for Conformational Elucidation

The conformational landscape of peptides like H-Ala-Gly-Ala-Ala-OH is investigated using a suite of powerful spectroscopic methods. These techniques provide detailed insights into the peptide's structure at an atomic level, from the arrangement of its backbone and side chains to its dynamic motions in solution and its organization in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for determining the three-dimensional structure and dynamics of peptides in solution and the solid state. nih.gov By probing the magnetic properties of atomic nuclei, NMR can provide a wealth of information on connectivity, spatial proximity, and local environment.

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental to assigning the chemical identity of each atom in the this compound sequence and determining its solution conformation.

1D NMR: The ¹H NMR spectrum provides initial information, showing distinct signals for different types of protons (amide, alpha-protons, methyl protons). However, due to signal overlap in all but the simplest peptides, 2D NMR is essential for complete analysis.

2D NMR: A combination of 2D NMR experiments is used for unambiguous resonance assignment.

COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) establish through-bond connectivity, identifying protons within the same amino acid residue.

HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons or nitrogens (¹³C, ¹⁵N), aiding in the assignment of the carbon and nitrogen backbone. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) is critical for determining the three-dimensional structure. It detects through-space correlations between protons that are close to each other (< 5 Å), providing distance constraints that define the peptide's fold. For instance, NOE signals between the α-protons of adjacent residues help define the backbone conformation.

The following table shows representative ¹H chemical shifts expected for the this compound peptide in a random coil conformation.

ResidueNH
Ala-1 -~4.3 ppm~1.5 ppm
Gly-2 ~8.3 ppm~3.9 ppm-
Ala-3 ~8.2 ppm~4.3 ppm~1.4 ppm
Ala-4 ~8.1 ppm~4.2 ppm~1.4 ppm

This is an interactive table based on typical chemical shift values for peptides.

While solution-state NMR reveals the structure of individual molecules, solid-state NMR (SSNMR) is uniquely capable of characterizing peptides in non-soluble, aggregated states, such as microcrystals or amyloid fibrils. nih.govpnas.org This is particularly relevant for alanine-rich sequences, which have a propensity to self-assemble.

SSNMR techniques, often performed on samples with isotopic labels (e.g., ¹³C, ¹⁵N), can measure precise internuclear distances and torsion angles within the peptide backbone and side chains. pnas.org Methods like Cross-Polarization Magic-Angle Spinning (CP-MAS) enhance the signal of less abundant nuclei like ¹³C and ¹⁵N, while dipolar recoupling experiments reintroduce information about internuclear distances that would otherwise be lost. pnas.org This approach has been successfully used to determine the structure of amyloid peptides and other protein aggregates. sigmaaldrich.com For this compound, SSNMR could elucidate how the peptide molecules arrange themselves in a solid or aggregated form.

The table below outlines the types of structural information obtainable from SSNMR experiments.

SSNMR Experiment TypeInformation GainedExample Application
REDOR Heteronuclear distances (e.g., ¹³C-¹⁵N)Measuring the distance across a peptide bond.
2D ¹³C-¹³C Correlation Torsion angles, side chain packingDetermining the ψ torsion angle and how Ala side chains interact. pnas.org
¹H-¹⁵N Dipolar Coupling Bond vector orientationDetermining the orientation of the N-H bond relative to a larger framework. nih.gov

This is an interactive table summarizing SSNMR applications.

The precise chemical shift values of backbone nuclei (Hα, Cα, Cβ, N, NH) are highly sensitive to the local secondary structure. mdpi.com By comparing experimentally observed chemical shifts to established "random coil" values for each amino acid, researchers can identify stretches of α-helix, β-sheet, or turn structures.

Furthermore, the chemical shifts of amide protons (NH) are excellent indicators of hydrogen bond formation. acs.org An amide proton that is participating in a hydrogen bond is shielded from the solvent, causing its resonance to shift downfield (to a higher ppm value). The temperature dependence of these amide proton shifts can also be used; protons involved in stable hydrogen bonds show a smaller change in chemical shift with increasing temperature compared to solvent-exposed protons. acs.org For this compound, a downfield shift of the Ala-4 NH proton could suggest a β-turn hydrogen bond with the Ala-1 carbonyl group.

Hydrogen-deuterium exchange (HDX) is a powerful technique for probing peptide dynamics and solvent accessibility. nih.gov When a peptide is transferred into a solution made with heavy water (D₂O), its labile amide protons will exchange with deuterium (B1214612) atoms from the solvent. capes.gov.br

The rate of this exchange is directly related to the proton's environment:

Fast Exchange: Amide protons on the surface of the peptide that are fully exposed to the solvent exchange very quickly.

Slow Exchange: Protons buried in the core of a structure or involved in stable hydrogen bonds are protected from the solvent and exchange slowly. nih.govacs.org

By monitoring the exchange rates, typically using mass spectrometry (HDX-MS) or NMR, a map of the peptide's solvent accessibility and hydrogen-bonding network can be generated. nih.govcapes.gov.br This provides crucial information on the stability and flexibility of different regions of the this compound peptide.

Exchange RateStructural Implication
Fast Solvent-exposed, flexible region
Intermediate Partially protected, involved in weak or transient H-bonds
Slow Buried in a stable core, involved in a strong H-bond

This is an interactive table correlating HDX rates with structure.

Chemical Shift Analysis and Correlation with Hydrogen Bonding

Circular Dichroism (CD) Spectroscopy for Secondary Structural Motifs

α-Helix: Characterized by strong negative bands around 222 nm and 208 nm, and a positive band around 193 nm.

β-Sheet: Shows a single negative band around 218 nm and a positive band near 195 nm.

Random Coil: Dominated by a strong negative band near 200 nm.

Given its short length and the flexibility imparted by the glycine (B1666218) residue, this compound is unlikely to form a stable α-helix or extensive β-sheet in isolation. Its CD spectrum would most likely be characteristic of a random coil or potentially show features indicative of a propensity to form β-turn structures, which are common in short peptides. nih.gov

Secondary StructureKey CD Spectral Features (Wavelength, nm)
α-Helix Negative peaks at ~222 and ~208; Positive peak at ~193
β-Sheet / β-Turn Negative peak at ~218; Positive peak at ~195
Random Coil Strong negative peak at ~200

This is an interactive table of characteristic CD signals.

Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformations

The key vibrational modes for conformational analysis are the Amide I, II, and III bands. The Amide I band, primarily associated with the C=O stretching vibration, is particularly sensitive to the peptide's secondary structure. Different conformations, such as α-helices, β-sheets, and random coils, exhibit distinct Amide I frequencies. For instance, β-sheet structures are typically associated with a strong band around 1620-1640 cm⁻¹, while α-helical and random coil conformations appear at higher wavenumbers, generally in the 1650-1660 cm⁻¹ range. nih.gov

In the context of this compound, the presence of three alanine (B10760859) residues suggests a propensity for ordered, potentially helical or extended structures, which would be reflected in the Amide I region. The glycine residue, however, introduces a point of flexibility that may lead to a broader distribution of conformations, including turns and random coil structures. mdpi.comresearchgate.net

The following table provides a theoretical assignment of the principal vibrational bands for this compound based on data from analogous peptides.

Interactive Data Table: Theoretical Vibrational Band Assignments for this compound

Vibrational ModeApproximate Wavenumber (cm⁻¹)Description of Molecular MotionStructural Significance
Amide I 1640 - 1680C=O stretchingHighly sensitive to secondary structure (β-sheet, α-helix, random coil).
Amide II 1510 - 1560N-H in-plane bending and C-N stretchingSensitive to hydrogen bonding and conformation.
Amide III 1230 - 1300C-N stretching and N-H in-plane bendingComplements Amide I and II in structural analysis.
CH₃ Bending ~1450Asymmetric and symmetric bending of alanine methyl groupsConfirms the presence of alanine residues.
CH₂ Wagging ~1350Wagging motion of the glycine CH₂ groupCharacteristic of the glycine residue.
COO⁻ Stretch ~1400Symmetric stretching of the C-terminal carboxylate groupIndicates the presence of the free C-terminus.
C-C-N Stretch ~1046Stretching of the peptide backboneReflects the overall backbone conformation.

X-ray Crystallography of this compound and Analogous Peptides

Extrapolating to this compound, one could anticipate a similar extended conformation, at least for the Ala-Gly-Ala segment. The additional C-terminal alanine residue could either continue this extended structure or, due to crystal packing forces and intramolecular interactions, induce a turn. The final conformation would be a balance between the intrinsic conformational propensities of the amino acid sequence and the stabilizing forces of the crystal lattice, including intermolecular hydrogen bonds.

Interactive Data Table: Crystallographic Data for the Analogous Peptide H-Ala-Gly-Ala-OH

ParameterValueReference
Chemical Formula C₈H₁₅N₃O₄ nih.gov
Crystal System Orthorhombic nih.gov
Space Group P2₁2₁2₁ nih.gov
Unit Cell Dimensions a = 6.539 Å, b = 14.721 Å, c = 17.101 Å nih.gov
Conformation Extended backbone nih.gov
Hydrogen Bonding Intermolecular N-H···O=C bonds forming a network nih.gov

Determinants of this compound Conformational Landscapes

The conformational landscape of this compound is a complex interplay of several factors inherent to its primary structure. The sequence of amino acids, their chirality, and the intrinsic flexibility and secondary structure propensities of each residue collectively determine the accessible conformations.

Influence of Amino Acid Sequence and Chirality on Folding

The specific sequence of amino acids is the primary determinant of a peptide's conformational preferences. In this compound, the placement of the achiral and flexible glycine residue between two chiral alanine residues is significant. This arrangement can act as a "conformational hinge," allowing the peptide chain to adopt a wider range of structures than a homogenous poly-alanine peptide. mdpi.comresearchgate.netresearchgate.net The chirality of the alanine residues (L-configuration) will favor right-handed helical or turn structures, should they form. csbsju.edu A sequence with D-amino acids, for instance, would have a propensity for left-handed helices. pnas.org The sequence dictates the potential for specific side-chain interactions and the pattern of hydrogen bonding, both of which are critical in stabilizing particular folds.

Role of Glycine Flexibility and Alanine Helical Propensity

Glycine, lacking a side chain, possesses a much larger range of allowed φ and ψ backbone torsion angles compared to other amino acids. This conformational flexibility allows it to act as a "helix breaker" in many protein contexts but also enables it to adopt conformations necessary for tight turns. scirp.org In this compound, the glycine at the second position can introduce a point of flexibility, potentially disrupting a continuous helical structure that might be favored by the three alanine residues. mdpi.comunits.it

Conversely, alanine has a high propensity to form α-helical structures, stabilized by intramolecular hydrogen bonds. scirp.orgnih.govnih.gov In aqueous solution, short alanine-rich peptides have also been shown to have a significant population of polyproline II (pPII) conformations, which is an extended, left-handed helical structure. rsc.orgpnas.org The conformational landscape of this compound is therefore a competition between the helical propensity of the three alanine residues and the conformational flexibility of the central glycine residue. The resulting structure could be a dynamic equilibrium of various conformers, including short helical segments, extended pPII structures, and various turn-like conformations.

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonds are the primary non-covalent interactions that stabilize peptide secondary structures. In this compound, both intramolecular and intermolecular hydrogen bonds are possible.

Intramolecular hydrogen bonds are crucial for the formation of stable secondary structures like α-helices and β-turns. An α-helix, for instance, is stabilized by hydrogen bonds between the C=O group of residue 'i' and the N-H group of residue 'i+4'. Given the short length of this tetrapeptide, a canonical α-helix is unlikely. However, various types of β-turns, which involve hydrogen bonds between the C=O of residue 'i' and the N-H of residue 'i+3', are plausible, especially facilitated by the flexible glycine residue. csbsju.edu

Intermolecular hydrogen bonds dominate in the solid state and in aggregated states in solution. These bonds form between the N-H and C=O groups of adjacent peptide chains, leading to the formation of β-sheet-like structures or other ordered aggregates. nih.gov The presence of both hydrogen bond donors (N-H groups of the backbone and the N-terminus) and acceptors (C=O groups of the backbone and the C-terminus) allows for the formation of extensive hydrogen-bonding networks that would dictate the crystal packing. nih.gov2stage.org In solution, hydrogen bonding with water molecules will also play a significant role in determining the conformational preferences. acs.org

Enzymatic Interactions and Molecular Recognition Mechanisms of H Ala Gly Ala Ala Oh

H-Ala-Gly-Ala-Ala-OH as a Substrate for Peptidases

The susceptibility of this compound to enzymatic hydrolysis is a key area of research, offering insights into how peptidases recognize and cleave peptide bonds.

While specific studies pinpointing the cleavage of this compound by a wide array of peptidases are not extensively documented, the known specificities of certain enzymes allow for predictable cleavage patterns. Peptidases often exhibit preferences for particular amino acids at and around the scissile bond.

Potential cleavage sites within this compound include the peptide bonds following each amino acid residue: Ala-Gly, Gly-Ala, and Ala-Ala. For instance, certain peptidases have a known affinity for cleaving bonds involving Alanine (B10760859). Thermolysin, a metallopeptidase, preferentially cleaves at the N-terminus of hydrophobic residues, suggesting a potential cleavage site after Glycine (B1666218) in the this compound sequence. expasy.org Aminopeptidases would act on the N-terminal Alanine, while carboxypeptidases would target the C-terminal Alanine.

The table below outlines potential peptidases that could act on this compound based on their known specificities for similar peptide linkages.

Peptidase FamilyGeneral SpecificityPotential Cleavage Site in this compound
AminopeptidasesCleavage at the N-terminusH-Ala -Gly-Ala-Ala-OH
Dipeptidyl PeptidasesCleavage of N-terminal dipeptidesH-Ala-Gly -Ala-Ala-OH
ThermolysinCleavage N-terminal to hydrophobic residues (e.g., Ala, Leu, Ile)H-Ala-Gly -Ala-Ala-OH
Proline EndopeptidaseCan cleave at the C-terminal side of Alanine residues. expasy.orgH-Ala-Gly-Ala -Ala-OH
CarboxypeptidasesCleavage at the C-terminusH-Ala-Gly-Ala-Ala -OH

This table is illustrative and based on general peptidase specificities. Specific experimental verification is required.

Detailed kinetic studies specifically characterizing the enzymatic hydrolysis of this compound are limited in publicly available research. However, kinetic parameters such as the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial for understanding the efficiency and affinity of an enzyme for a substrate. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate.

To illustrate the principles of kinetic characterization, the following table presents kinetic data for the hydrolysis of other small peptides by various peptidases. These examples demonstrate the range of affinities and catalytic efficiencies that can be observed.

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Type IV CollagenaseAcPro-Leu-Gly-Leu-Leu-Gly-OC2H5~0.2--
Type IV CollagenaseAcPro-Leu-Gly-Ile-Leu-Ala-Ala-OC2H5~0.3--

Data adapted from a study on type IV collagenase specificity. researchgate.net The values for this compound would need to be determined experimentally.

The rate of hydrolysis of this compound by a specific peptidase would depend on factors such as pH, temperature, and the presence of cofactors. researchgate.net

The primary sequence dictates the initial binding to the enzyme's active site. The side chains of the amino acids fit into specific pockets (S-sites) of the peptidase, and the nature of these interactions determines the binding affinity and specificity. For example, the methyl group of Alanine would favor binding to hydrophobic S-pockets. The lack of a side chain in Glycine allows for tighter turns and greater conformational freedom, which can be a critical factor for fitting into certain active sites. scirp.org

Furthermore, the free amino (-NH2) and carboxyl (-OH) termini of the peptide can form important hydrogen bonds and electrostatic interactions with the enzyme, contributing to the stability of the enzyme-substrate complex. unc.edu Modifications to these termini or to the internal amino acid sequence would be expected to alter the peptide's susceptibility to enzymatic cleavage. bachem.com

Kinetic Characterization of this compound Enzymatic Hydrolysis

Interactions of this compound with Other Biomolecules

Beyond its role as a peptidase substrate, this compound has the potential to interact with other proteins and modulate cellular functions.

While specific studies on the binding of this compound to other proteins are not extensively available, peptides with similar sequences, particularly those rich in Alanine, are known to participate in protein-protein interactions. These interactions are often mediated by hydrophobic forces, with the Alanine side chains inserting into hydrophobic pockets on the protein surface.

The Ala-Gly-Ala motif can serve as a model for understanding how adjacent amino acid residues influence the conformation and binding properties of a central glycine. medchemexpress.comchemsrc.com The chirality and sequence of the surrounding alanines can affect the local structure and its ability to interact with specific protein domains. chemsrc.com Such short linear motifs are increasingly recognized as key components in cellular signaling networks.

Small peptides can act as signaling molecules or as modulators of protein activity. While the direct modulatory effects of this compound on cellular processes have not been a specific focus of extensive research, there is evidence that peptides containing similar sequences can have biological activity. For instance, a peptide containing the sequence Ala-Ala-Ala-Ala-Gly was reported to show inhibitory activity against dipeptidyl peptidase IV (DPP IV). csic.es

Furthermore, the tetrapeptide itself may be a product of protein degradation and could potentially have downstream effects. Some studies have shown that small peptides can influence cellular processes such as viral replication or gene expression, although the specific mechanisms are often complex and not fully elucidated. biosynth.com For example, certain peptides have been found to modulate the activity of key signaling pathways, such as those involving AMP-activated protein kinase (AMPK). accscience.com The potential for this compound to exert such effects would be an area for future investigation.

Studies on Peptide-Protein Binding and Specificity

Supramolecular Recognition by Synthetic Host Systems (e.g., cucurbit[n]urils)

The field of supramolecular chemistry has developed sophisticated synthetic host molecules capable of recognizing and binding specific guest molecules, including biologically relevant ones like peptides. This recognition is driven by a combination of non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. Among the most studied synthetic receptors for aqueous peptide recognition are cucurbit[n]urils.

Cucurbit[n]urils, abbreviated as CB[n], are a family of macrocyclic host molecules composed of 'n' glycoluril (B30988) units. nih.gov Their structure is characterized by a hydrophobic inner cavity and two identical portals lined with electronegative carbonyl groups. nih.govrsc.orgtrinity.edu This unique architecture makes them particularly adept at binding guest molecules in aqueous solutions that possess hydrophobic sections and positively charged groups, such as the side chains and N-terminal ammonium (B1175870) groups of amino acids and peptides. nih.govtrinity.edu

The binding mechanism typically involves the encapsulation of a hydrophobic part of the guest molecule within the CB[n] cavity, driven by the hydrophobic effect and stabilized by van der Waals interactions. rsc.org Simultaneously, the positively charged moieties of the guest, like the protonated amine at the N-terminus of a peptide, can form strong ion-dipole interactions with the carbonyl-lined portals of the cucurbituril. rsc.orgtrinity.edu

For the tetrapeptide this compound, recognition by a CB[n] host would likely be dominated by the N-terminal alanine residue. The hydrophobic methyl side chain of the N-terminal alanine is a suitable candidate for inclusion within the cavity of a moderately sized cucurbituril, such as cucurbit nih.govuril (CB nih.gov) or cucurbit nih.govuril (CB nih.gov). The binding affinity would be significantly enhanced by the favorable ion-dipole interaction between the peptide's N-terminal ammonium group (NH3+) and the electron-rich carbonyl portal of the host. While single amino acids like alanine and glycine show modest affinity, the positioning of alanine at the N-terminus of a peptide chain often leads to stronger and more specific binding. trinity.edu

The selectivity and strength of this binding are governed by several factors, including the size complementarity between the host's cavity and the guest's side chain. nih.gov Cucurbit beilstein-journals.orguril (CB beilstein-journals.org), with its larger cavity, can simultaneously bind two guest molecules or two adjacent amino acid side chains from a single peptide, a phenomenon known as pair-inclusion. rsc.orgnih.govrsc.org For a peptide like this compound, it is conceivable that CB beilstein-journals.org could form a complex involving the N-terminal Ala-Gly motif.

Research into the binding of various amino acids and peptides to cucurbit[n]urils provides insight into the potential interactions of this compound. The binding constants (Kₐ) quantify the affinity between the host and guest molecules.

Table 1: Binding Affinities of Selected Amino Acids and Peptides with Cucurbit[n]urils

Guest MoleculeHostBinding Constant (Kₐ, M⁻¹)TechniqueConditionsReference(s)
Alanine (Ala)CB nih.gov~1 x 10³ - 5 x 10³ITC50% (v/v) aq. formic acid nih.govtrinity.edu
Glycine (Gly)CB nih.gov~1 x 10³ - 5 x 10³ITC50% (v/v) aq. formic acid nih.govtrinity.edu
H-Trp-Gly-Gly-OHQ8·MV1.3 x 10⁵ITCpH 7.0 rsc.org
H-Gly-Trp-Gly-OHQ8·MV2.2 x 10⁴ITCpH 7.0 rsc.org
H-Lys-Phe-Gly-Gly-Tyr-OHCB beilstein-journals.org3.3 x 10⁹ (Kₐ)ITC10 mM sodium phosphate, pH 7.0 nih.govrsc.org
H-Phe-Lys-Gly-Gly-Tyr-OHCB beilstein-journals.org3.3 x 10⁶ (Kₐ)ITC10 mM sodium phosphate, pH 7.0 nih.govrsc.org
H-Tyr-Leu-Gly-Gly-Gly-OHCB beilstein-journals.org5.0 x 10⁶ (Kₐ)ITC10 mM sodium phosphate, pH 7.0 nih.govrsc.org
H-Leu-Tyr-Gly-Gly-Gly-OHCB beilstein-journals.org8.3 x 10⁸ (Kₐ)ITC10 mM sodium phosphate, pH 7.0 nih.govrsc.org

Note: Data presented is for illustrative purposes to show the range of affinities and selectivities. Q8·MV refers to a ternary complex of Cucurbit beilstein-journals.orguril with Methyl Viologen as an auxiliary guest. ITC stands for Isothermal Titration Calorimetry.

The data clearly demonstrate that cucurbit[n]urils can exhibit significant binding affinity and sequence selectivity. The recognition is highly dependent on the identity and position of the amino acid residues, particularly at the N-terminus. rsc.orgnih.gov The exceptionally high affinity observed for certain dipeptide sequences with CB beilstein-journals.org highlights the potential for creating highly specific host-guest systems. nih.govrsc.org Therefore, while specific binding data for this compound is not available, the principles of supramolecular recognition strongly suggest it would be a viable guest for cucurbit[n]uril hosts, with binding primarily mediated by its N-terminal alanine residue.

Self Assembly and Hierarchical Organization of H Ala Gly Ala Ala Oh

Fundamental Principles Governing H-Ala-Gly-Ala-Ala-OH Self-Assembly

The spontaneous organization of this compound molecules from a disordered state in solution into well-defined nanostructures is governed by the synergistic effect of several weak, non-covalent forces. aksaray.edu.trrsc.org These interactions, including hydrophobic effects and hydrogen bonding, dictate the thermodynamically favorable arrangements that the peptide chains adopt. ru.nl The process is a classic example of bottom-up fabrication, where molecular-level information encoded in the amino acid sequence directs the formation of macroscopic structures.

The primary driving forces for the self-assembly of many peptides are hydrophobic interactions and π-π stacking. rsc.org

π-π Stacking: π-π stacking is a significant non-covalent interaction that stabilizes the assemblies of peptides containing aromatic amino acids, such as phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp). rsc.orgnih.gov This interaction involves the parallel stacking of aromatic rings, where the overlapping π-electron clouds create an attractive force. rsc.org However, the this compound peptide is composed solely of aliphatic amino acids (alanine and glycine), which lack aromatic rings. Therefore, π-π stacking does not contribute to the self-assembly of this compound. The stability of its assemblies relies on other non-covalent forces.

Hydrogen bonding is fundamental to the formation of stable, ordered secondary structures within the peptide assemblies. nih.govirb.hr In the this compound peptide, the backbone amide (-CONH-) groups are the primary sites for hydrogen bond formation. The amide nitrogen (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) acts as an acceptor. mpg.de

Hydrophobic Interactions and π-π Stacking as Driving Forces

Morphological Diversity of this compound Assemblies

The interplay of the driving forces described above can lead to a variety of distinct supramolecular morphologies. The specific structure that forms is highly sensitive to the peptide sequence and the surrounding environmental conditions. bio-conferences.org

Short peptides, including those rich in alanine (B10760859), have a known propensity to form fibrillar structures reminiscent of amyloid fibrils found in various diseases. tandfonline.compnas.org These fibrils are characterized by a core "cross-β" architecture, where the peptide β-strands are oriented perpendicular to the long axis of the fibril, held together by a dense network of hydrogen bonds. pnas.orgnih.gov

Studies on poly-alanine peptides, which share compositional similarity with this compound, have shown they form β-sheet-rich fibrils, particularly under conditions that promote aggregation. nih.gov The aggregation process often follows a nucleation-controlled polymerization mechanism, involving a lag phase where initial nuclei form, followed by a rapid elongation phase where monomers add to the growing fibril ends. nih.gov The stability of these fibrils is derived from both the extensive hydrogen bonding along the fibril axis and the hydrophobic interactions between the packed alanine side chains. isnff-jfb.compnas.org

Under certain conditions, such as specific pH ranges or peptide concentrations, the self-assembled fibrils of this compound can entangle and cross-link to form a three-dimensional network. This network can immobilize large amounts of water, resulting in the formation of a hydrogel. rsc.orgbio-conferences.org Peptide hydrogels are of great interest as biomaterials for applications like tissue engineering and drug delivery due to their biocompatibility and structural similarity to the extracellular matrix. researchgate.net

The properties of the resulting hydrogel, such as its stiffness and stability, are directly related to the density and morphology of the underlying fibrillar network. bath.ac.uk Besides hydrogels, other nanomaterials such as nanotubes, nanoribbons, and nanospheres can be formed by short peptides, though the specific morphology adopted by this compound would depend heavily on the precise assembly conditions. frontiersin.orgnih.gov The sequence itself, with its alternating glycine (B1666218) and alanine residues, is similar to motifs found in silk fibroin, a protein renowned for its ability to assemble into exceptionally strong fibrous materials. aip.org

The self-assembly process is not static but is dynamically influenced by the physicochemical environment. isnff-jfb.combio-conferences.org Subtle changes in external conditions can dramatically alter the balance of intermolecular forces, leading to different structural outcomes.

pH: The pH of the solution has a profound effect on the ionization state of the peptide's terminal groups: the N-terminal amino group (-NH₂) and the C-terminal carboxylic acid group (-COOH). msu.edu At low pH, the amino group is protonated (-NH₃⁺) and the carboxyl group is neutral. At high pH, the carboxyl group is deprotonated (-COO⁻) and the amino group is neutral. At neutral pH, the peptide exists as a zwitterion (-NH₃⁺ and -COO⁻). These changes in charge alter the electrostatic repulsion between peptide molecules. researchgate.net Aggregation is often favored near the isoelectric point, where the net charge is zero, minimizing electrostatic repulsion and allowing attractive forces like hydrophobic interactions and hydrogen bonding to dominate. mdpi.com Thus, adjusting the pH can be used to trigger or reverse the assembly and gelation of the peptide. bath.ac.ukresearchgate.net

Ionic Strength: The concentration of salt in the solution affects the electrostatic interactions between charged peptide molecules. nih.gov At low ionic strength, electrostatic repulsion or attraction can be significant. As ionic strength increases, salt ions effectively "screen" the charges on the peptide, reducing the magnitude of these electrostatic forces. nih.gov This charge screening can promote the aggregation of charged peptides that would otherwise repel each other. researchgate.netnih.gov Furthermore, high ionic strength can also enhance the hydrophobic effect, further driving the assembly process. nih.gov

Solvent Composition: The nature of the solvent plays a crucial role. The polarity, dielectric constant, and hydrogen-bonding capacity of the solvent medium can all influence the stability of different peptide conformations and assembled states. researchgate.net The introduction of organic co-solvents can disrupt the hydrophobic interactions that are critical for assembly in water, potentially leading to disassembly or the formation of different morphologies.

Table 1: Summary of Environmental Factor Effects on this compound Self-Assembly

Environmental Factor Mechanism of Influence Potential Outcome on Assembly
pH Alters the ionization state of N- and C-termini, modifying electrostatic repulsion/attraction between peptide molecules. researchgate.netmdpi.com Can trigger or inhibit aggregation; hydrogel formation is often pH-dependent. bath.ac.uk Maximum assembly is often near the isoelectric point. mdpi.com
Ionic Strength Screens electrostatic charges, reducing intermolecular repulsion and often enhancing the hydrophobic effect. nih.govnih.gov Generally promotes aggregation and can increase the mechanical strength of resulting hydrogels. researchgate.netnih.gov
Solvent Composition Changes solvent polarity and hydrogen bonding capacity, affecting the strength of hydrophobic interactions. researchgate.net Can induce different morphologies (e.g., fibrils vs. amorphous aggregates) or prevent assembly altogether. researchgate.net

In-depth Analysis of this compound Self-Assembly Cannot Be Completed Due to Lack of Specific Research Data

Following a comprehensive and multi-stage search of scientific literature, it has been determined that there is a lack of specific, publicly available research data on the self-assembly and hierarchical organization of the tetrapeptide this compound. As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user request.

The investigation sought to find detailed research findings for the following advanced characterization and kinetic analysis topics specific to this compound:

Electron Microscopy (TEM, SEM) for Morphological Imaging: Searches for transmission or scanning electron microscopy images and morphological descriptions of nanostructures formed by this compound did not yield specific results. While the literature extensively covers the use of these techniques for other self-assembling peptides, particularly those containing aromatic or modified functional groups, no studies were found that focused on this specific tetrapeptide sequence.

Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties: Similarly, no dedicated AFM studies detailing the surface topography, such as height and periodicity, or the mechanical properties of self-assembled this compound were identified.

X-ray Diffraction (XRD) and Small-Angle Scattering for Structural Packing: The search for XRD or Small-Angle X-ray Scattering (SAXS) data to determine the intermolecular packing and β-sheet organization specific to this compound was unsuccessful. General principles of peptide self-assembly suggest that such peptides may form β-sheet structures, but specific d-spacing values and diffraction patterns for this compound are not available in the reviewed literature.

Kinetics of Self-Assembly and Pathway Analysis: No experimental studies on the kinetics, assembly mechanism, or self-assembly pathway for this compound could be located. General kinetic models, such as nucleation-dependent polymerization often monitored by Thioflavin T (ThT) fluorescence, are common for self-assembling peptides but have not been specifically applied to or reported for this compound.

The conducted searches included queries for the specific peptide sequence "this compound," its common abbreviation "AGAA," and the sequence name "Ala-Gly-Ala-Ala." While these searches returned results for related peptides, larger proteins containing this sequence motif (such as silk-like proteins), and computational studies on similar alanine-rich peptides, none provided the direct experimental evidence required to construct the requested article with scientific integrity.

Generating content based on related but distinct molecules would be speculative and would not meet the standards of accuracy and detail stipulated in the instructions. Therefore, until specific research on the self-assembly characteristics of this compound is published, a comprehensive article on this topic cannot be written.

Computational Modeling and Simulation of H Ala Gly Ala Ala Oh

Molecular Dynamics (MD) Simulations for Conformational Space and Dynamics

Molecular dynamics (MD) simulations are a powerful tool for exploring the vast conformational landscape of peptides. By simulating the atomic motions over time, researchers can understand how H-Ala-Gly-Ala-Ala-OH folds and flexes in different environments.

All-atom MD simulations in explicit solvent are commonly used to study peptides like this compound. These simulations have revealed that even short peptides can sample a wide range of conformations. arxiv.org The presence of both alanine (B10760859) and glycine (B1666218) residues introduces interesting dynamics. Alanine, with its methyl side chain, has a higher propensity for forming helical structures compared to the more flexible glycine. pnas.orgresearchgate.net MD simulations can quantify the conformational entropy difference between these residues, showing that the mutation of alanine to glycine leads to an increase in conformational entropy. pnas.orgresearchgate.net

The conformational dynamics are often analyzed using Ramachandran plots, which visualize the allowable backbone dihedral angles (φ and ψ) for each amino acid residue. researchgate.netresearchgate.net For this compound, MD simulations would likely show distinct clustering in the Ramachandran plots for the glycine and alanine residues, reflecting their intrinsic conformational preferences. nih.govpnas.org The accuracy of these simulations is highly dependent on the force field used. Studies comparing different force fields, such as CHARMM and AMOEBA, have shown that they can produce different Ramachandran distributions for glycine and alanine residues. nih.govnih.govacs.org

Recent advancements in generative modeling are also being applied to MD trajectories of tetrapeptides, enabling the creation of models that can predict conformational ensembles and dynamical properties with significantly reduced computational cost compared to traditional MD. arxiv.org

Table 1: Representative MD Simulation Parameters for Tetrapeptide Studies

Parameter Typical Value/Method Source
Force Field CHARMM36m, AMOEBA, OPLS-AA nih.govnih.govmdpi.com
Solvent Model Explicit (e.g., TIP3P) or Implicit arxiv.orgaip.org
Simulation Time 100 ns - 500 ns arxiv.orgnih.gov
Temperature 298 K or 303.15 K nih.govaip.org
Pressure 1 atm or 1.013 bar mdpi.com

| Ensemble | NPT (isothermal-isobaric) or NVT (canonical) | mdpi.commdpi.com |

Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and the nature of non-covalent interactions within the this compound peptide. aalto.fiacs.org These methods can be used to calculate properties like bond orders, atomic charges, and interaction energies with high accuracy. austinpublishinggroup.com

For a peptide like this compound, DFT can elucidate the strength and geometry of intramolecular hydrogen bonds that stabilize certain conformations. nih.gov It can also be used to analyze intermolecular interactions, for instance, between the peptide and solvent molecules or between multiple peptide chains. rsc.org Studies on similar di- and tripeptides have used DFT to interpret vibrational spectra (FTIR and Raman) and to understand how intermolecular hydrogen bonding in the solid state affects these spectra. nih.govresearchgate.net

The Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge transfer and hyperconjugative interactions that contribute to the stability of the peptide's structure. acs.orgresearchgate.net For example, in a collagen-like peptide containing Ala-Arg-Gly and Leu-Gly-Ala triplets, DFT calculations have shown that the interaction energy of a residue depends on its chemical nature, the surrounding solvent, and inter-chain interactions. rsc.org

Table 2: Key Electronic Properties from Quantum Chemical Calculations

Property Description Relevance to this compound Source
Interaction Energy The energy associated with the non-covalent binding between different parts of the molecule or with other molecules. Determines the stability of different conformations and complexes. rsc.org
Bond Order A measure of the number of chemical bonds between two atoms. Indicates the strength of covalent bonds within the peptide backbone and side chains. austinpublishinggroup.com
Atomic Charges The distribution of electron density among the atoms in the molecule. Influences electrostatic interactions and hydrogen bonding. mdpi.com

| HOMO-LUMO Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Relates to the peptide's electronic excitability and reactivity. | mdpi.com |

De Novo Peptide Design and Ligand Docking Studies

The sequence this compound can be a starting point or a motif in de novo peptide design, where new peptide sequences are created with a specific function in mind. biocat.comthermofisher.com Computational tools like Rosetta are often employed in this process. nih.govoup.com For instance, design algorithms might aim to create peptides that can bind to a specific protein target. The Ala-X-Gly motif has been targeted in the design of peptides that modulate integrin activity. nih.gov

Ligand docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor). academie-sciences.frnih.gov In the context of this compound, this peptide could be docked into the active site of an enzyme to predict its binding mode and affinity. Docking studies often involve scoring functions that estimate the binding free energy. academie-sciences.frrroij.com For example, docking simulations could explore the interactions of this compound with a protein receptor, identifying key hydrogen bonds and hydrophobic interactions with amino acid residues like Alanine and Glycine in the binding pocket. unpatti.ac.idmdpi.com

Flexible docking approaches, which allow for conformational changes in both the ligand and the receptor, combined with MD simulations for refinement, can provide a more accurate picture of the binding event. researchgate.net

Simulation of Self-Assembly Processes and Morphological Transitions

Peptides, including those with alanine and glycine, can self-assemble into larger, ordered structures like nanofibers and hydrogels. aip.org Computational simulations are crucial for understanding the molecular mechanisms driving these processes. Coarse-grained (CG) models, which simplify the atomic representation of the peptide, are often used to simulate the self-assembly of many peptide molecules over longer timescales than are accessible with all-atom simulations. nih.govacs.org

Simulations of alanine-rich peptides have shown that they can form aggregates, and these studies have implications for understanding amyloid formation. researchgate.net The self-assembly process is often hierarchical, with peptides first forming smaller stacks or oligomers that then grow into larger fibrillar structures. acs.org MD simulations can reveal the critical steps in this process, such as the initial nucleation event, which may involve a transition from disordered aggregates to more ordered structures. uzh.ch

The sequence itself plays a critical role. For example, simulations of silk-fibroin-like peptides with -(Ala-Gly)- repeats show how the hydrophobic nature of alanine and the flexibility of glycine contribute to the formation of β-sheet structures that drive self-assembly. aip.org

Integration of Computational Predictions with Experimental Observations

The most powerful approach to understanding this compound involves integrating computational predictions with experimental data. nih.govplos.org This synergy allows for a more complete and validated picture of the peptide's behavior.

For instance, MD simulations can generate conformational ensembles that can be used to calculate experimental observables, such as NMR chemical shifts and J-coupling constants. researchgate.netresearchgate.net The agreement between calculated and experimental values serves as a validation of the computational model and the force field used. nih.gov Studies on Gly-Gly-X-Gly-Gly peptides have shown excellent correlation between MD-calculated and experimentally measured chemical shifts. researchgate.netnih.gov Similarly, vibrational circular dichroism (VCD) spectra can be calculated from MD trajectories and compared with experimental VCD data to assess the accuracy of the simulated conformational distributions. nih.gov

Hybrid computational-experimental frameworks are also emerging for the design of self-assembling peptides. rsc.org In these approaches, computational screening of a large number of peptide sequences is used to identify promising candidates, which are then synthesized and experimentally characterized. The experimental results are then fed back into the computational model to improve its predictive accuracy in an active learning loop. rsc.org

Future Research Trajectories for H Ala Gly Ala Ala Oh

Development of Novel Spectroscopic and Imaging Techniques for Real-time Monitoring

A significant frontier in peptide research is the ability to observe molecular processes as they happen. Traditional methods like Circular Dichroism (CD) and Fourier-transform infrared spectroscopy (FTIR) provide valuable insights into the secondary structure of peptides like H-Ala-Gly-Ala-Ala-OH. mdpi.comnih.gov However, these techniques often provide ensemble averages and lack the spatiotemporal resolution to capture the fleeting dynamics of self-assembly or conformational changes in real time. mdpi.com

Future research will increasingly rely on cutting-edge, high-resolution imaging and spectroscopic techniques to overcome these limitations. nih.gov Super-resolution microscopy (SRM) techniques, such as stimulated emission depletion (STED) microscopy, photoactivated localization microscopy (PALM), and stochastic optical reconstruction microscopy (STORM), have broken the diffraction limit of light, enabling visualization of nanoscale structures with unprecedented detail. mdpi.comazolifesciences.comnih.gov These methods, combined with advanced fluorescent probes, will allow for the real-time tracking of this compound molecules as they interact and assemble into larger structures. nih.gov

Multiparametric fluorescence techniques, including Fluorescence Lifetime Imaging Microscopy (FLIM) and Fluorescence Lifetime Correlation Spectroscopy (FLCS), offer another powerful avenue. rsc.orgrsc.org These methods can provide information on the local environment and binding state of fluorescently-labeled this compound, making it possible to monitor the kinetics of fiber formation and the packing of peptides within assemblies at the single-molecule level. rsc.orgrsc.orgresearchgate.net Such detailed observations are crucial for understanding the mechanisms that drive peptide self-assembly and for designing peptides with controlled behaviors. rsc.org

Table 1: Comparison of Conventional and Advanced Techniques for Peptide Analysis

TechniqueInformation ProvidedAdvantagesLimitations for Real-time Monitoring
Circular Dichroism (CD) Secondary structure (α-helix, β-sheet)High precision, small sample volume nih.govProvides ensemble-averaged data, limited temporal resolution nih.gov
FTIR Spectroscopy Secondary structure, hydrogen bonding mdpi.comSensitive to conformational changesBulk measurement, difficult for in-situ dynamic studies mdpi.com
Super-Resolution Microscopy (STORM, PALM, STED) High-resolution morphology of assemblies mdpi.comazolifesciences.comNanoscale resolution, single-molecule localization azolifesciences.comnih.govCan be slow, complex sample preparation mdpi.com
FLIM/FLCS Molecular kinetics, environmental sensing rsc.orgrsc.orgSingle-molecule sensitivity, real-time data rsc.orgrsc.orgRequires fluorescent labeling, specialized instrumentation
Atomic Force Microscopy (AFM) Nanoscale topography, mechanical properties mdpi.comHigh-resolution imaging in near-native conditions mdpi.comSlower scan speeds for dynamic processes

Investigation of this compound in Complex Biological Mimetic Systems

To bridge the gap between in vitro studies and biological reality, future research must examine the behavior of this compound in environments that mimic the complexity of a living cell. This includes studying its interactions with lipid bilayers, which form the boundaries of cells and organelles. Techniques such as differential scanning calorimetry and fluorescence spectroscopy can be used to probe how peptides like this compound partition into and perturb lipid membranes. nih.gov For instance, studies on similar tripeptides have shown that even subtle changes in the amino acid sequence can dramatically alter how they interact with lipid bilayers, with some acting as simple impurities and others causing significant structural changes like phase separation. nih.gov

Investigating this compound within model membranes, such as vesicles or supported lipid bilayers, will reveal how the peptide's structure and amphiphilicity govern its insertion, orientation, and potential to form channels or pores. The presence of both hydrophobic (alanine) and a more flexible (glycine) residue suggests a nuanced interaction with the hydrophobic core and the polar headgroup region of the lipid bilayer. nih.gov Molecular dynamics simulations will be an invaluable tool to complement experimental work, providing atomistic-level insights into peptide-lipid interactions and the conformational changes the peptide undergoes upon membrane association. mdpi.com

Furthermore, exploring the self-assembly of this compound in crowded macromolecular environments that mimic the cytoplasm will provide a more accurate picture of its behavior in vivo. The presence of other biomolecules can influence peptide folding and aggregation pathways, a critical factor in both functional assembly and pathological protein aggregation.

Advanced Design Principles for Modulating Peptide Functionality and Assembly

The sequence this compound serves as a basic scaffold that can be systematically modified to tune its properties and functions. thermofisher.com Advanced design principles will focus on precisely controlling the non-covalent interactions—such as hydrogen bonding, hydrophobic interactions, and electrostatic forces—that govern peptide self-assembly. acs.orgmdpi.com

Key strategies for modulating the functionality of this peptide include:

Terminal Modifications : Capping the N-terminus (e.g., with an acetyl group) or the C-terminus (e.g., with an amide group) neutralizes charges and can significantly alter solubility, stability, and assembly propensity. frontiersin.org Attaching hydrophobic moieties, such as an azobenzene (B91143) group, can create stimuli-responsive "glycopeptide mimetics" whose self-assembly can be controlled by light. rsc.org

Incorporation of Unnatural Amino Acids : Expanding the chemical space beyond the 20 proteinogenic amino acids offers vast possibilities. thermofisher.com Introducing D-amino acids can enhance proteolytic stability, while other unnatural amino acids can introduce novel functionalities or conformational constraints. thermofisher.com

Computational and De Novo Design : As our understanding of sequence-structure-function relationships grows, computational methods and machine learning will play a larger role in the de novo design of peptides. lifetein.comescholarship.org These approaches can rapidly screen vast sequence spaces to identify candidates with desired properties, such as the ability to form specific nanostructures or bind to particular targets. acs.orgescholarship.org

By applying these principles, this compound can be evolved from a simple model peptide into a range of functional molecules with tailored properties for specific applications.

Interdisciplinary Applications of this compound as a Model in Biophysics and Material Science

The inherent simplicity and self-assembling nature of this compound and its derivatives make it an excellent model system for both biophysics and materials science. mdpi.comeuropean-mrs.com Its small size and defined sequence allow for detailed investigation of fundamental processes that are often obscured in larger, more complex proteins.

In Biophysics , this peptide can be used to study:

Protein Folding and Misfolding : Alanine-rich sequences are known to form stable α-helices, while glycine (B1666218) provides conformational flexibility. nih.gov Studying the conformational transitions of this compound under different conditions (e.g., temperature, solvent polarity) can provide fundamental insights into the forces driving protein folding and the initial stages of amyloid formation, which is relevant to neurodegenerative diseases. researchgate.net

Peptide-Membrane Interactions : As a model peptide, it can help elucidate the rules governing how proteins anchor to and traverse cell membranes, a process central to cell signaling and transport. nih.gov

In Materials Science , the self-assembly of this compound can be harnessed to create novel biomaterials. european-mrs.comrsc.org Peptides are increasingly recognized as versatile building blocks for "bottom-up" nanotechnology due to their biocompatibility, chemical tunability, and ability to form well-defined nanostructures. researchgate.net Potential applications include:

Hydrogels for Tissue Engineering : Under specific conditions, alanine-rich peptides can self-assemble into nanofibrous networks that entrap water, forming hydrogels. rsc.org These hydrogels can mimic the extracellular matrix, providing scaffolds for cell culture and regenerative medicine. researchgate.netrsc.org

Nanoreactors and Sensors : The self-assembled structures can serve as templates or scaffolds for organizing other molecules, creating nanoreactors for catalysis or highly sensitive biosensors. nih.gov

Piezoelectric Materials : Self-assembled peptide nanostructures can exhibit piezoelectricity, the ability to generate an electric charge in response to mechanical stress. rsc.orgdst.gov.in This property makes them promising candidates for developing biocompatible energy harvesters, sensors, and actuators for use in flexible electronics and biomedical devices. dst.gov.in

The continued, interdisciplinary study of simple peptides like this compound will not only deepen our fundamental understanding of biological processes but also pave the way for the next generation of advanced, functional biomaterials. nih.gov

Q & A

Q. Reproducibility Guidelines :

  • Document all coupling times, reagent equivalents, and purification gradients.
  • Include mass spectrometry (MS) and NMR data to confirm identity and purity .
  • Follow standardized protocols for reporting experimental details (e.g., resin type, cleavage conditions) to enable replication .

Basic: Which analytical techniques are essential for characterizing the purity and structure of this compound?

Methodological Answer:

Technique Purpose Key Parameters
Reverse-phase HPLC Purity assessmentColumn: C18; Mobile phase: 0.1% TFA in H₂O/ACN; Gradient: 5–95% ACN over 30 min .
ESI-MS Molecular weight confirmationPositive ion mode; compare observed m/z with theoretical mass (±1 Da tolerance) .
1H/13C NMR Structural verificationAnalyze amide proton shifts (7.5–8.5 ppm) and α-proton resonances (3.5–4.5 ppm) in DMSO-d6 or D₂O .

Validation : Cross-reference data with synthetic standards or literature values for analogous peptides (e.g., H-Ala-Ala-Gln-OH) .

Advanced: How can molecular dynamics (MD) simulations be applied to study the conformational behavior of this compound in aqueous solutions?

Methodological Answer:

Force Field Selection : Use AMBER ff19SB or CHARMM36m for peptide backbone flexibility.

Solvation : Simulate in TIP3P water boxes with 0.15 M NaCl to mimic physiological conditions.

Sampling : Perform 100–200 ns simulations at 310 K using NPT ensemble.

Analysis :

  • Calculate root-mean-square deviation (RMSD) to assess stability.
  • Identify dominant conformers via cluster analysis (e.g., using GROMACS or VMD).

Validation : Compare with circular dichroism (CD) spectra or NOE restraints from NMR . Address discrepancies by adjusting force field parameters or solvent models .

Advanced: What strategies resolve discrepancies between in vitro activity assays and computational predictions for this compound?

Methodological Answer:

Issue Troubleshooting Strategy
Low bioactivity despite high docking scores Verify peptide stability under assay conditions (pH, temperature) via HPLC. Test for aggregation using dynamic light scattering (DLS) .
Contradictory binding affinities Use orthogonal assays (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm interactions .
Inconsistent MD results Re-run simulations with enhanced sampling (e.g., metadynamics) or validate with experimental hydrogen-deuterium exchange (HDX) data .

Hypothesis Testing : Formulate competing hypotheses (e.g., "Gly residue flexibility reduces target binding") and design mutagenesis studies (e.g., replace Gly with Pro) .

Advanced: How to design dose-response studies for evaluating this compound’s bioactivity?

Methodological Answer:

Concentration Range : Test 0.1–100 µM (logarithmic increments) to capture EC50/IC50.

Controls : Include a scrambled peptide (e.g., H-Ala-Ala-Gly-Ala-OH) and a known agonist/antagonist.

Assay Conditions :

  • Use triplicate wells for statistical rigor.
  • Normalize data to vehicle-treated controls.

Q. Data Interpretation :

  • Fit curves using nonlinear regression (e.g., GraphPad Prism).
  • Report Hill slopes to assess cooperativity .

Basic: What are the critical storage conditions to maintain this compound stability?

Methodological Answer:

  • Short-term : Store lyophilized powder at –20°C in a desiccator.
  • Long-term : Dissolve in sterile water (pH 5–6), aliquot, and store at –80°C. Avoid freeze-thaw cycles.
  • Stability Monitoring : Perform HPLC every 6 months to detect degradation (e.g., deamidation or oxidation) .

Advanced: How to optimize solid-phase synthesis yields for this compound?

Methodological Answer:

Factor Optimization Strategy
Coupling Efficiency Use double coupling for Gly residues (prone to steric hindrance). Activate with DIC/Oxyma for higher yields .
Side Reactions Add 2% v/v DIEA during Fmoc deprotection to suppress aspartimide formation.
Purification Employ gradient elution (10–50% ACN over 40 min) to resolve truncated sequences .

Yield Analysis : Compare with theoretical mass balance and adjust resin loading (0.2–0.5 mmol/g) .

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